molecular formula C7H9BrN2OS B13298348 3-Amino-3-(5-bromothiophen-2-YL)propanamide

3-Amino-3-(5-bromothiophen-2-YL)propanamide

Cat. No.: B13298348
M. Wt: 249.13 g/mol
InChI Key: ZUYPCNFWCUIZFA-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromothiophen-2-yl)propanamide is an organic compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to a propanamide moiety. The presence of both amino and amide functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromothiophen-2-yl)propanamide typically involves the bromination of thiophene followed by amination and subsequent amidation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(5-bromothiophen-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromothiophen-2-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and thiophene ring can participate in halogen bonding and π-π interactions, respectively, while the amino and amide groups can form hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-chlorothiophen-2-yl)propanamide
  • 3-Amino-3-(5-fluorothiophen-2-yl)propanamide
  • 3-Amino-3-(5-iodothiophen-2-yl)propanamide

Uniqueness

3-Amino-3-(5-bromothiophen-2-yl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. Bromine’s size and electron-withdrawing properties can influence the compound’s reactivity and interactions in unique ways compared to chlorine, fluorine, or iodine .

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

3-amino-3-(5-bromothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)

InChI Key

ZUYPCNFWCUIZFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(CC(=O)N)N

Origin of Product

United States

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